molecular formula C8H8ClNO2S B13684585 2-Chloro-4-(cyclopropylsulfonyl)pyridine

2-Chloro-4-(cyclopropylsulfonyl)pyridine

Cat. No.: B13684585
M. Wt: 217.67 g/mol
InChI Key: YJNNGDCFISQZCN-UHFFFAOYSA-N
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Description

2-Chloro-4-(cyclopropylsulfonyl)pyridine is a pyridine derivative featuring a chlorine atom at the 2-position and a cyclopropylsulfonyl group at the 4-position. Its molecular formula is C₈H₈ClNO₂S, with a molecular weight of 217.67 g/mol.

Properties

Molecular Formula

C8H8ClNO2S

Molecular Weight

217.67 g/mol

IUPAC Name

2-chloro-4-cyclopropylsulfonylpyridine

InChI

InChI=1S/C8H8ClNO2S/c9-8-5-7(3-4-10-8)13(11,12)6-1-2-6/h3-6H,1-2H2

InChI Key

YJNNGDCFISQZCN-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2=CC(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(cyclopropylsulfonyl)pyridine typically involves the chlorination of pyridine derivatives followed by the introduction of the cyclopropylsulfonyl group. One common method involves the reaction of 2-chloropyridine with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(cyclopropylsulfonyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-4-(cyclopropylsulfonyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-4-(cyclopropylsulfonyl)pyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with key metabolic pathways in microorganisms and cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Melting Point (°C) Molecular Formula Key Characteristics References
2-Chloro-4-(cyclopropylsulfonyl)pyridine Cl, cyclopropylsulfonyl N/A C₈H₈ClNO₂S Hypothesized stability due to sulfonyl group N/A
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives Cl, amino, substituted phenyl 268–287 Varies (e.g., C₂₄H₁₈ClN₃) High melting points; medicinal applications
Pyridine-4-sulfonyl chloride Cl, sulfonyl chloride N/A C₅H₄ClNO₂S High reactivity as a sulfonating agent
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl, methyl, carboxylic acid N/A C₆H₅ClN₂O₂ Safety-critical handling requirements
2-Chloro-4-hydrazinopyridine Cl, hydrazino N/A C₅H₆ClN₃ Reactive hydrazine moiety for synthesis
Key Observations:

Substituent Effects on Reactivity: Cyclopropylsulfonyl vs. Sulfonyl Chloride: The cyclopropylsulfonyl group in the target compound is less reactive than the sulfonyl chloride group in pyridine-4-sulfonyl chloride . Sulfonyl chlorides are intermediates in synthesizing sulfonamides or sulfones, whereas cyclopropylsulfonyl groups may enhance steric bulk and lipophilicity, favoring drug-like properties. Amino and Phenyl Substitutions: Derivatives with amino and substituted phenyl groups (e.g., compounds) exhibit higher melting points (268–287°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding or π-π stacking) . The cyclopropylsulfonyl group may reduce crystallinity compared to phenyl substituents.

Stability: Sulfonyl groups generally enhance thermal and oxidative stability compared to sulfonyl chlorides or hydrazines, which are prone to hydrolysis or decomposition .

Safety Considerations :

  • Sulfonyl chlorides () and carboxylic acids () require stringent safety protocols (e.g., PPE, ventilation) due to their corrosive or reactive nature. The cyclopropylsulfonyl group may mitigate such risks, though handling precautions remain essential.

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